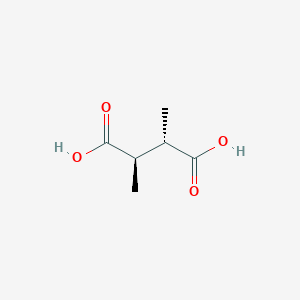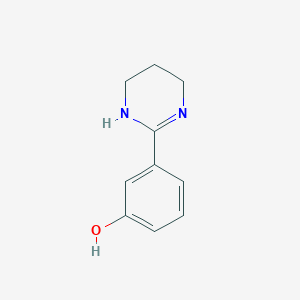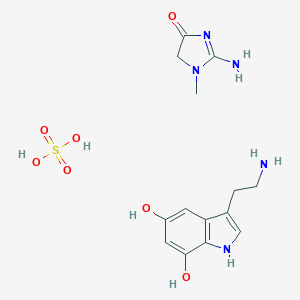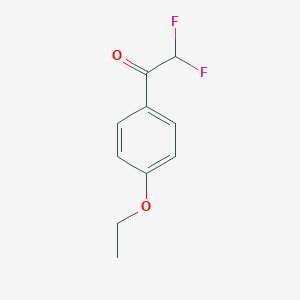
1-(4-Ethoxyphenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-2,2-difluoroethanone, commonly known as EDE, is a chemical compound that has been widely used in scientific research. It belongs to the family of ketones and is a colorless liquid with a molecular weight of 198.18 g/mol. EDE has been extensively studied due to its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of EDE is not well understood, but it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles. It has been shown to react with amines, alcohols, and thiols to form adducts, which can be used as intermediates in the synthesis of other compounds.
生化学的および生理学的効果
EDE has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system. It has also been found to have some antibacterial and antifungal properties.
実験室実験の利点と制限
EDE has several advantages as a reagent in lab experiments, including its ease of synthesis, stability, and compatibility with various solvents. However, it also has some limitations, including its toxicity and potential hazards associated with its handling and storage.
将来の方向性
There are several future directions for research involving EDE, including the development of new synthetic methods for its preparation, the investigation of its biological activity and mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science.
In conclusion, EDE is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it an important reagent in organic synthesis and a useful probe in biological assays. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of EDE involves the reaction between 4-ethoxybenzoyl chloride and 2,2-difluoroethyl magnesium bromide. The reaction is usually carried out in anhydrous conditions and under inert atmosphere. The resulting product is then purified through distillation or recrystallization to obtain pure EDE.
科学的研究の応用
EDE has been used in various scientific research applications, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a probe in biological assays. It has been found to be useful in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
特性
CAS番号 |
115466-96-1 |
|---|---|
製品名 |
1-(4-Ethoxyphenyl)-2,2-difluoroethanone |
分子式 |
C10H10F2O2 |
分子量 |
200.18 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChIキー |
UYMIIYVKIRDXQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
同義語 |
Ethanone, 1-(4-ethoxyphenyl)-2,2-difluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
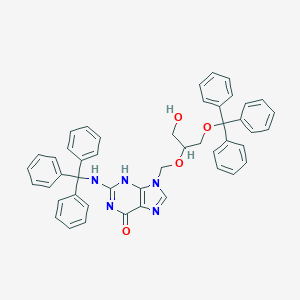
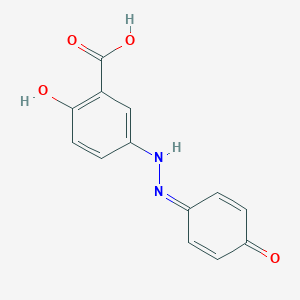
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
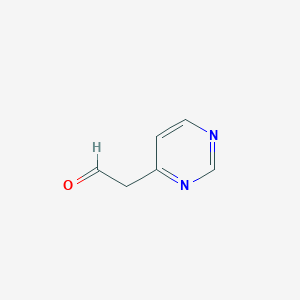
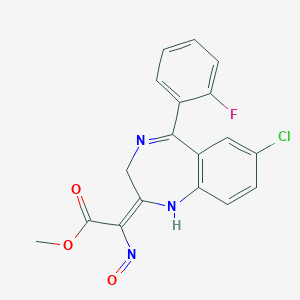
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
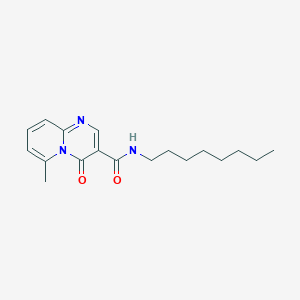
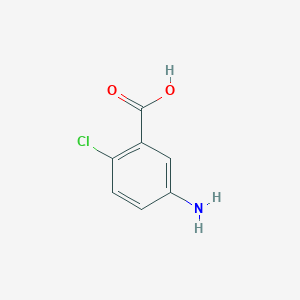
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
